N6-methylquinoxaline-5,6-diamine

概要

説明

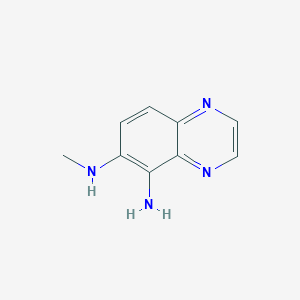

6-N-methylquinoxaline-5,6-diamine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. Quinoxalines are characterized by a fused benzene and pyrazine ring structure, making them an essential class of compounds in medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-N-methylquinoxaline-5,6-diamine typically involves the condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds. One efficient method includes the reaction of 1,2-diaminobenzene with α-aminoxylated 1,3-dicarbonyl compounds under acidic conditions . Another method involves the use of titanium silicate-1 as a catalyst in methanol at room temperature, which provides high yields and is scalable to industrial production .

Industrial Production Methods

Industrial production of quinoxaline derivatives, including 6-N-methylquinoxaline-5,6-diamine, often employs catalytic processes to enhance yield and efficiency. The use of recyclable catalysts like titanium silicate-1 and environmentally friendly solvents such as methanol are common practices in large-scale synthesis .

化学反応の分析

Types of Reactions

6-N-methylquinoxaline-5,6-diamine undergoes various chemical reactions, including:

- Substitution

Oxidation: This reaction can be facilitated by reagents like o-iodoxybenzoic acid (IBX) or cerium ammonium nitrate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

生物活性

N6-Methylquinoxaline-5,6-diamine, a derivative of quinoxaline, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Quinoxaline derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. This compound is particularly notable for its potential in medicinal chemistry due to its structural features that allow for various interactions with biological targets .

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-methylquinoxaline with suitable amines under controlled conditions. The resulting compound can be further modified to enhance its biological activity. Various synthetic routes have been explored to optimize yield and purity .

3.1 Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that compounds containing the quinoxaline nucleus can effectively inhibit the growth of various bacterial strains. For instance, derivatives have demonstrated effective activity against both Gram-positive and Gram-negative bacteria .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial | |

| Quinoxaline derivatives | Antifungal | |

| Quinoxaline derivatives | Antiviral (against CBV5) |

3.2 Anticancer Properties

Research indicates that this compound and its derivatives can act as potent anticancer agents. A study focused on 3-methylquinoxalines found that certain derivatives exhibited cytotoxic effects against human cancer cell lines such as HepG-2 and MCF-7. The most promising compounds showed IC50 values comparable to established chemotherapeutics like sorafenib .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 11e (derivative) | HepG-2 | 2.1 - 9.8 | VEGFR-2 inhibition |

| 11e (derivative) | MCF-7 | 2.1 - 9.8 | Apoptosis induction |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Antimicrobial : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways.

- Anticancer : It induces apoptosis through caspase activation and cell cycle arrest at the G2/M phase .

4.1 Antiviral Activity

A systematic review highlighted the antiviral potential of quinoxaline derivatives against coxsackievirus B5 (CBV5). Compounds were shown to inhibit viral entry and replication by targeting specific viral proteins .

4.2 In Vitro Studies

In vitro studies demonstrated that this compound derivatives could significantly reduce cell viability in cancer cell lines while sparing normal cells from cytotoxic effects .

5. Conclusion

This compound represents a promising compound within the realm of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its efficacy and mechanisms of action in various disease models.

科学的研究の応用

Antimicrobial Properties:

Research indicates that N6-methylquinoxaline-5,6-diamine exhibits potential antimicrobial activity. Studies have shown that derivatives of quinoxaline compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound could be developed into effective antimicrobial agents.

Mechanism of Action:

The compound is believed to interact with bacterial DNA or RNA synthesis pathways, leading to cell death. In vitro studies have demonstrated its efficacy against strains of Escherichia coli and Staphylococcus aureus.

Medicinal Applications

Therapeutic Potential:

Ongoing research is exploring the therapeutic applications of this compound in treating infectious diseases. Its structural similarity to known pharmacophores makes it a candidate for further development as an anti-infective drug.

| Target Pathogen | Activity |

|---|---|

| E. coli | Inhibition of growth |

| Staphylococcus aureus | Significant antibacterial effect |

Material Science

Use in Polymer Chemistry:

this compound has been investigated for its role as a photoinitiator in polymerization processes. Its ability to absorb UV light and generate free radicals makes it suitable for applications in coatings and adhesives.

Case Study:

A study demonstrated that incorporating this compound into a polymer matrix improved the curing process by reducing oxygen inhibition during photopolymerization. This led to enhanced mechanical properties of the final product.

Environmental Impact

Detection in Cooked Foods:

this compound has been identified as a heterocyclic amine formed during the cooking of meats at high temperatures. Research has focused on its quantification and potential health implications due to its mutagenic properties.

| Source | Concentration Detected |

|---|---|

| Grilled Chicken | 0.15 µg/g |

| Pan-fried Beef | 0.25 µg/g |

特性

IUPAC Name |

6-N-methylquinoxaline-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-11-6-2-3-7-9(8(6)10)13-5-4-12-7/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYWREIEORYBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=NC=CN=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。